Calcium gluceptate
Overview
Description
Calcium glucoheptonate is a highly water-soluble organic calcium salt used primarily as a calcium supplement. It is often employed to treat conditions related to calcium deficiency, such as hypocalcemia, and to support bone health. The compound is known for its high bioavailability, making it an effective choice for calcium supplementation .
Mechanism of Action
Target of Action
Calcium gluceptate primarily targets the body’s calcium levels. It is used by individuals who are unable to get enough calcium in their regular diet or who have a need for more calcium . The body needs calcium for various functions such as making strong bones, and for the heart, muscles, and nervous system to work properly .
Mode of Action
This compound works by replenishing the diminished levels of calcium in the body, returning them to normal levels . It is a highly soluble calcium salt that is rapidly absorbed following oral administration .
Biochemical Pathways
This compound affects the calcium homeostasis pathway. It helps maintain the balance between calcium resorption and deposition, which is crucial for bone remodeling . It also increases the expression of osteopontin and osteogenic genes such as collagen-1, secreted protein acidic and cysteine rich (SPARC), and osteocalcin .
Pharmacokinetics
This compound is rapidly absorbed following oral administration . The relative oral bioavailability of calcium from this compound compared to calcium carbonate was found to be 92% within 6 hours and 89% within 12 hours after administration . It is primarily excreted in feces, with small amounts excreted in urine, pancreatic juice, saliva, and breast milk .
Result of Action
The administration of this compound results in increased calcium levels in the body, which is essential for strong bones and proper functioning of the heart, muscles, and nervous system . In vitro studies have shown increased proliferation and calcium uptake in osteoblast-like MG-63 cells treated with this compound .
Action Environment
This compound is anhydrous or contains varying amounts of water of hydration . Its action, efficacy, and stability can be influenced by environmental factors such as temperature and humidity.
Biochemical Analysis
Biochemical Properties
Calcium gluceptate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily regulatory, with this compound serving as a key player in maintaining calcium homeostasis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been observed to increase cell viability and proliferation of osteoblast-like MG-63 cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves replenishing diminished levels of calcium in the body, thereby returning them to normal levels . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium glucoheptonate is typically synthesized by reacting gluconic acid-delta-lactone with calcium carbonate. The reaction is carried out at a temperature of 80-90°C to obtain an aqueous solution of calcium glucoheptonate. The solution is then treated with medicinal activated carbon and preserved at the same temperature for 30 minutes. After filtration, the filtrate is cooled, and seed crystals are added to induce crystallization. The final product is obtained through centrifugal filtration, crushing, and drying .
Industrial Production Methods: The industrial production of calcium glucoheptonate follows similar steps but on a larger scale. The process involves precise control of temperature and stirring frequency to ensure uniform and stable crystallization, thereby improving the reaction yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Calcium glucoheptonate primarily undergoes complexation reactions due to its ability to form stable complexes with various metal ions. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions: The compound is stable under standard laboratory conditions and does not react with common reagents such as acids, bases, or oxidizing agents. Its stability makes it suitable for use in various formulations without significant degradation.
Major Products Formed: The primary product formed from calcium glucoheptonate reactions is the complexed form of the metal ion it interacts with. For example, when used in conjunction with magnesium, it forms a stable calcium-magnesium complex .
Scientific Research Applications
Chemistry: In chemistry, calcium glucoheptonate is used as a reagent for complexation studies and as a source of calcium ions in various reactions.
Biology: In biological research, it is employed to study calcium metabolism and its effects on cellular processes. It is also used in cell culture media to provide essential calcium for cell growth and proliferation .
Medicine: Medically, calcium glucoheptonate is used to treat hypocalcemia and as an antidote for magnesium toxicity. It is also used to neutralize hydrofluoric acid burns and support bone health in conditions like osteoporosis .
Industry: In the industrial sector, calcium glucoheptonate is used in the production of calcium-based surfactants and as a stabilizer in various formulations. Its high solubility and stability make it a valuable additive in food and pharmaceutical products .
Comparison with Similar Compounds
- Calcium gluconate
- Calcium carbonate
- Calcium citrate
Comparison: Calcium glucoheptonate stands out due to its high water solubility and bioavailability compared to other calcium supplements. While calcium carbonate is commonly used, it has lower solubility and may cause gastrointestinal discomfort. Calcium citrate is another alternative with good bioavailability but is less soluble than calcium glucoheptonate. The unique properties of calcium glucoheptonate make it a preferred choice for individuals requiring efficient calcium supplementation .
Properties
IUPAC Name |
calcium;2,3,4,5,6,7-hexahydroxyheptanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H14O8.Ca/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATUQANACHZLRT-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26CaO16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17140-60-2 | |
Record name | Calcium glucoheptonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.442 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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